

Propantheline Bromide: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *Propantheline*

Cat. No.: *B1209224*

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This technical guide provides an in-depth overview of **propantheline** bromide, a synthetic quaternary ammonium compound. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data on its chemical properties, mechanism of action, and analytical methodologies.

Core Properties of Propantheline Bromide

Propantheline bromide is a well-established antimuscarinic agent. Below is a summary of its key quantitative data.

| Property | Value |
|-------------------|----------------------|
| CAS Number | 50-34-0 |
| Molecular Weight | 448.4 g/mol |
| Molecular Formula | $C_{23}H_{30}BrNO_3$ |

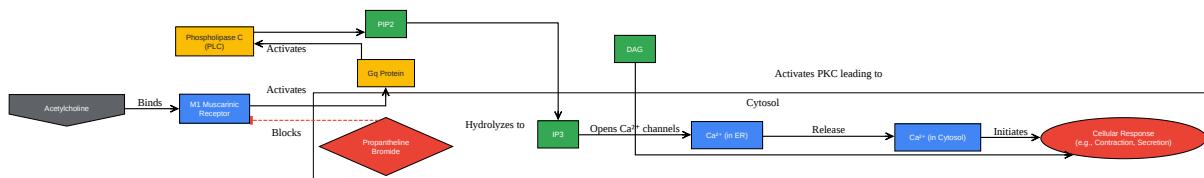
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Propantheline bromide functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).^[1] By blocking these receptors, it inhibits the effects of acetylcholine, a

primary neurotransmitter of the parasympathetic nervous system. This antagonism leads to a reduction in smooth muscle contractions and secretions from various glands.

The primary signaling pathway affected by **propantheline** bromide's antagonism, particularly at the M1 muscarinic receptor, involves the Gq protein-coupled receptor cascade. The binding of acetylcholine to the M1 receptor typically activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca^{2+}) into the cytosol. The increased intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction and gland secretion. **Propantheline** bromide, by blocking the initial binding of acetylcholine, prevents the initiation of this signaling cascade.

Below is a diagram illustrating the antagonism of the M1 muscarinic acetylcholine receptor signaling pathway by **propantheline** bromide.



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Caption: Antagonism of the M1 Muscarinic Receptor Signaling Pathway by **Propantheline** Bromide.

Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This section details a reverse-phase HPLC method for the quantitative determination of **propantheline** bromide in pharmaceutical formulations.

a. Instrumentation and Chromatographic Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: Supelcosil LC-8 (5 μ m, 250 mm x 4.6 mm i.d.) or equivalent C8 column.[\[2\]](#)
- Mobile Phase: A filtered and degassed mixture of 0.03 M ammonium acetate in acetonitrile, water, and tetrahydrofuran (60:38:2, v/v/v). The pH is adjusted to 4.5 with acetic acid.[\[2\]](#)
- Flow Rate: 1.5 mL/min.[\[2\]](#)
- Detection Wavelength: 254 nm.[\[2\]](#)
- Injection Volume: 20 μ L.

b. Preparation of Standard and Sample Solutions:

- Standard Solution: Accurately weigh and dissolve an appropriate amount of **Propantheline** Bromide USP Reference Standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
- Sample Solution: For tablet analysis, weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to a specific amount of **propantheline** bromide, to a volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter the solution before injection.

c. Procedure:

Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas and calculate the quantity of **propantheline** bromide in the sample by comparing

the peak area of the sample to that of the standard.

Synthesis of Propantheline Bromide

The synthesis of **propantheline** bromide can be achieved through a multi-step process, which is outlined below.

a. Step 1: Synthesis of Xanthene-9-carboxylic acid

Xanthene-9-carboxylic acid is a key intermediate in the synthesis of **propantheline** bromide. It can be prepared from xanthone. The process involves the reduction of xanthone, followed by cyanation and subsequent hydrolysis of the nitrile group to a carboxylic acid.

b. Step 2: Esterification

Xanthene-9-carboxylic acid is then esterified with 2-(diisopropylamino)ethanol. This reaction is typically carried out in the presence of an acid catalyst.

c. Step 3: Quaternization

The final step is the quaternization of the tertiary amine of the ester with methyl bromide. This reaction results in the formation of the quaternary ammonium salt, **propantheline** bromide. The product can then be purified by recrystallization.

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References

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